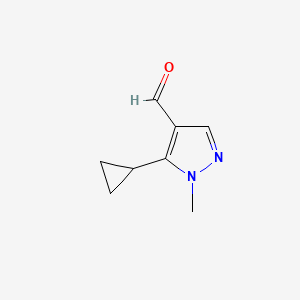

5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

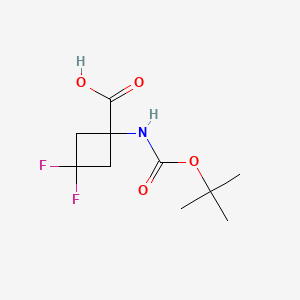

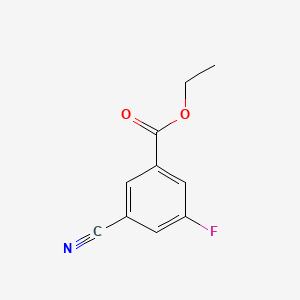

“5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C8H10N2O . It has a molecular weight of 150.18 .

Synthesis Analysis

The synthesis of pyrazole compounds like “this compound” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C8H10N2O/c1-10-8(6-2-3-6)7(5-11)4-9-10/h4-6H,2-3H2,1H3 .

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthetic Applications and Molecular Structures

In synthetic chemistry, the reactivity of pyrazole derivatives, including compounds similar to 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, has been extensively explored. For instance, the reaction between 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde and cyclohexylamine under certain conditions leads to different products depending on the aryl substituent. This demonstrates the versatility of pyrazole derivatives in nucleophilic substitution and condensation reactions, which can be influenced by subtle changes in the chemical structure (Hernandez, Portilla, Cobo, & Glidewell, 2015). Similarly, the synthesis and crystal structure analysis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde provide insights into the planarity and angular disposition of the pyrazole and adjacent ring structures, which are crucial for understanding the reactivity and potential applications of these compounds (Xu & Shi, 2011).

Biological Activities

On the biological front, derivatives of 1H-pyrazole, including those structurally related to this compound, have been synthesized and evaluated for their antimicrobial properties. For instance, a series of carbostyril derivatives of 1H-pyrazole were synthesized and screened against various bacterial and fungal pathogens. Some compounds in this series exhibited potency comparable or superior to commercial drugs, highlighting the potential of pyrazole derivatives in developing new antimicrobial agents (Thumar & Patel, 2011).

Antimicrobial and Antituberculosis Screening

Another study focused on the synthesis of novel 5-imidazopyrazole incorporated fused pyran motifs, which were then subjected to in vitro antibacterial, antituberculosis, and antimalarial screenings. These screenings revealed that the newly synthesized compounds exhibited significant activity against a range of pathogenic bacterial and fungal strains, as well as against Mycobacterium tuberculosis and Plasmodium falciparum, demonstrating the broad-spectrum antimicrobial potential of pyrazole derivatives (Kalaria, Satasia, & Raval, 2014).

Safety and Hazards

The safety information for “5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde” indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde are currently unknown . This compound is a biochemical used for proteomics research

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways affected by this compound .

properties

IUPAC Name |

5-cyclopropyl-1-methylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10-8(6-2-3-6)7(5-11)4-9-10/h4-6H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBBCYDUCNTMEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679768 |

Source

|

| Record name | 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215295-85-4 |

Source

|

| Record name | 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4H-pyrrolo[2,3-d][1,2,3]thiadiazole-4-carboxylate](/img/structure/B577348.png)

![Spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B577358.png)

![N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide](/img/structure/B577361.png)